2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidin-2-one core substituted with a thioether-linked acetamide group. The 2-(trifluoromethyl)phenyl acetamide moiety contributes to hydrophobic interactions and metabolic stability due to the electron-withdrawing trifluoromethyl group .
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2S/c1-26(2)10-11-27-16-9-5-6-13(16)18(25-19(27)29)30-12-17(28)24-15-8-4-3-7-14(15)20(21,22)23/h3-4,7-8H,5-6,9-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCSJTJMKKCIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule with potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The compound's IUPAC name is lengthy and complex, reflecting its intricate structure. It has a molecular formula of and a molecular weight of approximately 556.5 g/mol. The structural representation includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 556.5 g/mol |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 8 |
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its potential as an anti-cancer agent and its effects on various cellular pathways.
Anticancer Activity
Research has indicated that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving benzothiazole derivatives have shown that modifications to the structure can enhance their anti-cancer properties. The synthesized derivatives were evaluated for their antiproliferative profiles in human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines, highlighting the importance of structural optimization for increased efficacy .
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thioamide group may play a crucial role in interacting with biological targets, potentially inhibiting specific enzymes or pathways involved in tumor growth and proliferation. This aligns with findings from other studies where thioamide derivatives demonstrated notable anti-inflammatory and anti-cancer activities .
Case Studies
-
Study on Antiproliferative Activity :
- Objective : To assess the cytotoxic effects of the compound against various cancer cell lines.
- Methodology : The compound was tested using standard MTT assays to determine cell viability after treatment.
- Results : Significant inhibition of cell growth was observed in SK-Hep-1 and MDA-MB-231 cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
-
Evaluation of Structure-Activity Relationship (SAR) :
- Objective : To understand how modifications to the chemical structure impact biological activity.
- Findings : Substituents on the phenyl ring significantly influenced the compound's ability to inhibit cancer cell proliferation, suggesting that trifluoromethyl groups enhance lipophilicity and cellular uptake.
Comparison with Similar Compounds
Key Observations:
- Aminoalkyl Side Chains: The dimethylaminoethyl group in the target compound likely offers better aqueous solubility than the diethylamino-propyl analog , while the latter may exhibit prolonged half-life due to increased lipophilicity.
- Core Modifications: Thieno-pyrimidine hybrids (e.g., ) introduce additional heteroatoms, altering electronic properties and binding modes compared to the cyclopenta[d]pyrimidinone core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
